molecular formula C14H14ClN3OS B11410879 N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11410879
M. Wt: 307.8 g/mol
InChI Key: ZMIGOHKNFDJHLN-UHFFFAOYSA-N
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Description

N-Benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide (CAS: 325723-06-6) is a pyrimidine derivative with a molecular weight of 293.78 and the formula $ \text{C}{14}\text{H}{13}\text{ClN}_3\text{OS} $ . Its structure features:

  • A 5-chloro substituent on the pyrimidine ring, enhancing electrophilic reactivity.
  • An ethylsulfanyl (ethylthio) group at position 2, contributing to hydrophobic interactions.

This compound is of interest in medicinal chemistry, particularly as a screening candidate for drug discovery due to its balanced lipophilicity and modular substituents .

Properties

Molecular Formula

C14H14ClN3OS

Molecular Weight

307.8 g/mol

IUPAC Name

N-benzyl-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H14ClN3OS/c1-2-20-14-17-9-11(15)12(18-14)13(19)16-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,19)

InChI Key

ZMIGOHKNFDJHLN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NCC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves the reaction of 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid with benzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and anti-inflammatory contexts. The following sections summarize key findings related to its efficacy and mechanisms of action.

Anticancer Activity

N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide has been studied for its cytotoxic effects against various cancer cell lines. The table below summarizes the IC50 values and mechanisms of action observed in these studies.

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
NCI-H46042.30Cell cycle arrest
HepG217.82Inhibition of proliferation

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption, which are critical for effective cancer treatment.

Case Studies

Study on MCF7 Cell Line :
In a study examining the effects of various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 12.50 µM. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Inhibition of Kinases :
Further research has indicated that this compound may inhibit specific kinases involved in cancer progression, providing a dual mechanism of action that enhances its therapeutic potential .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promise in anti-inflammatory applications. A study reported that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines, suggesting that this compound could be effective in treating inflammatory diseases .

Structure–Activity Relationship Studies

Recent structure–activity relationship studies have focused on optimizing the pharmacological properties of pyrimidine derivatives, including this compound. These studies aim to improve potency and selectivity against target enzymes responsible for disease progression .

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .

Comparison with Similar Compounds

Substituent Variations at Position 2

The ethylsulfanyl group in the target compound distinguishes it from analogs with modified sulfur-containing groups:

Compound Name Position 2 Substituent Molecular Weight CAS Number Key Properties
N-Benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide Ethylsulfanyl 293.78 325723-06-6 Moderate lipophilicity (logP ~3.2)
5-Chloro-2-(propylsulfonyl)-N-(2-pyridinyl) analog Propylsulfonyl 447.92 874139-56-7 Higher solubility (sulfonyl group)
2-(Benzylsulfanyl)-5-chloro analog Benzylsulfanyl 486.00 (est.) 835897-53-5 Increased lipophilicity (logP ~4.5)
  • Propylsulfonyl (): The sulfonyl group enhances polarity and aqueous solubility compared to ethylsulfanyl, making it suitable for in vitro assays requiring dissolution in polar solvents .

Carboxamide Group Modifications

The N-benzyl carboxamide in the target compound contrasts with other aryl or alkylamide variants:

Compound Name Carboxamide Substituent Biological Relevance
This compound Benzyl Enhanced hydrophobic interactions
N-(2-Methoxyphenyl) analog () 2-Methoxyphenyl Potential H-bonding with targets
N-[2-(3,4-Dimethoxyphenyl)ethyl] analog () 3,4-Dimethoxyphenethyl Improved CNS penetration (predicted)
  • 2-Methoxyphenyl (): The methoxy group introduces hydrogen-bond acceptor capacity, which may enhance target binding in kinase or receptor assays .
  • 3,4-Dimethoxyphenethyl (): The dual methoxy groups and ethyl linker could favor interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Physicochemical and Structural Insights

A comparative analysis of key properties reveals:

Property Target Compound Propylsulfonyl Analog () N-(2-Methoxyphenyl) Analog ()
Molecular Weight 293.78 447.92 349.84 (est.)
logP (Predicted) 3.2 2.8 3.5
Hydrogen Bond Acceptors 4 6 5
  • Lower molecular weight and logP in the target compound suggest improved bioavailability compared to bulkier analogs.
  • The N-(2-methoxyphenyl) analog () strikes a balance between lipophilicity and polarity, making it versatile for diverse assays .

Biological Activity

N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrimidine derivatives, including this compound. The compound was evaluated against a range of bacterial strains, demonstrating significant activity.

Key Findings:

  • Mechanism of Action: The compound likely inhibits bacterial growth through interference with essential cellular processes, although specific mechanisms remain to be fully elucidated.
  • Comparative Efficacy: In comparative studies, this compound showed superior activity against Gram-positive bacteria compared to Gram-negative strains, aligning with trends observed in similar pyrimidine derivatives .

Anticancer Activity

The anticancer potential of this compound has been investigated with promising results.

Case Studies:

  • Cell Line Studies: The compound was tested on various cancer cell lines including colon (HT29) and prostate (DU145) cancer cells. Results indicated that it effectively reduced cell viability in a dose-dependent manner.
  • Molecular Docking: Docking studies suggest that the compound interacts favorably with key cancer-related targets such as the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and proliferation .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes associated with various diseases.

Cholinesterase Inhibition:

  • The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative disorders like Alzheimer's disease. In vitro assays indicated an IC50 value suggesting moderate inhibition, highlighting its potential as a therapeutic agent in this domain .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget/Cell LineIC50 Value (µM)Mechanism/Notes
AntibacterialVarious BacteriaVariableSignificant activity against Gram-positive
AnticancerHT2915Dose-dependent reduction in cell viability
AnticancerDU14520Effective interaction with EGFR
AChE InhibitionAChE90Moderate inhibition

Table 2: Comparative Antibacterial Activity

Compound NameBacterial Strain TestedZone of Inhibition (mm)
This compoundStaphylococcus aureus18
Ethyl 2-hydroxy-6-phenylpyrimidine-4-carboxamideEscherichia coli12

Q & A

Q. What are the recommended synthetic routes for N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of pyrimidine carboxamide derivatives typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. For example, nucleophilic substitution at the 2-position with ethylsulfanyl groups can be achieved using ethanethiol under basic conditions (e.g., NaH in DMF). Subsequent benzylation at the N-position may require coupling agents like EDCI/HOBt in dichloromethane. Reaction optimization should focus on temperature control (0–25°C for substitution steps) and stoichiometric ratios to minimize side products. Purity can be verified via HPLC (>98%) and NMR .

Q. How can structural characterization of this compound be performed to confirm its identity?

A combination of techniques is essential:

  • X-ray crystallography for absolute configuration determination (e.g., resolving sulfanyl and benzyl group orientations) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethylsulfanyl protons at δ ~2.5–3.0 ppm, benzyl aromatic protons at δ ~7.3 ppm).
  • High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., C₁₄H₁₅ClN₂OS₂ requires m/z ≈ 338.03) .

Q. What strategies address poor aqueous solubility during in vitro assays?

Co-crystallization with carboxylic acids (e.g., glutaric acid) can enhance solubility, as demonstrated for structurally similar pyrimidine carboxamides, achieving an 18-fold increase in intrinsic dissolution rate. Alternatively, use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability while avoiding precipitation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific targets?

Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) can assess interactions with enzymes like dihydrofolate reductase or kinase targets. Focus on key residues (e.g., hydrogen bonding with pyrimidine’s carboxamide group, hydrophobic interactions with the benzyl ring). Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) .

Q. What experimental approaches resolve contradictions in antimicrobial activity data across studies?

Discrepancies may arise from variations in bacterial strains or assay conditions. Standardize testing using CLSI guidelines:

  • MIC assays in Mueller-Hinton broth at pH 7.2 ± 0.1.
  • Include positive controls (e.g., ciprofloxacin) and test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains.
  • Use statistical tools (e.g., ANOVA) to compare replicates and identify outliers .

Q. How does the ethylsulfanyl group influence metabolic stability in pharmacokinetic studies?

The ethylsulfanyl moiety may undergo oxidative metabolism via cytochrome P450 enzymes (e.g., CYP3A4). To evaluate stability:

  • Perform microsomal incubation assays (human/rat liver microsomes) with NADPH cofactor.
  • Monitor metabolites via LC-MS/MS, focusing on sulfoxide/sulfone derivatives.
  • Compare half-life (t₁/₂) with analogs lacking the sulfanyl group to quantify metabolic impact .

Q. What crystallographic techniques elucidate packing interactions in solid-state forms?

Single-crystal XRD can reveal intermolecular interactions (e.g., π-π stacking between benzyl groups, hydrogen bonds involving carboxamide). For polymorph screening, use solvent evaporation (e.g., ethanol/water) and analyze differential scanning calorimetry (DSC) thermograms to identify phase transitions .

Methodological Notes for Data Interpretation

  • Contradictory bioactivity results : Cross-validate with orthogonal assays (e.g., time-kill curves for antimicrobials) and check for assay interference (e.g., compound aggregation at high concentrations) .
  • Low solubility in formulation studies : Consider salt formation (e.g., hydrochloride) or nanomilling to improve bioavailability without structural modification .

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